Methyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate
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Description
Synthesis Analysis
The synthesis of compounds closely related to "Methyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate" involves complex reactions that yield structurally intricate products. Notably, the synthesis of alpha-nitro ketone as an electrophile and nucleophile for producing 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran showcases novel approaches using alpha-nitro ketone intermediates (Zhang, Tomizawa, & Casida, 2004). Additionally, the synthesis and characterization of zinc(II) benzoate complexes with pyridine-based ligands highlight the preparation of compounds with similar backbones (Zeleňák, Sabo, Massa, & Llewellyn, 2004).
Molecular Structure Analysis
Structural elucidation is a critical step in understanding the chemical nature of a compound. The crystal structure of zinc(II) benzoate complexes provides insight into the coordination and molecular geometry that may share similarities with our compound of interest. These complexes are characterized by a centrosymmetric structure with a linear array of zinc atoms, offering a glimpse into possible structural frameworks (Zeleňák et al., 2004).
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds have been explored through various studies. For instance, the synthesis of (4-methylene-5-oxo-tetrahydrofuran-3-yl)methyl benzoate derivatives elucidates the structure-activity relationship of Cedarmycins, showing that some compounds exhibit good fungicidal activity, hinting at the chemical reactivity potential of related compounds (Xu Xiao-hua, 2013).
Physical Properties Analysis
The analysis of physical properties is integral to understanding how a compound behaves under various conditions. While specific studies on "this compound" were not found, related research on similar compounds, such as the study of crystal structures and thermal decomposition of zinc(II) benzoate complexes, can provide valuable insights into the physical stability and properties that might be expected (Zeleňák et al., 2004).
Chemical Properties Analysis
Understanding the chemical properties involves studying the compound's reactivity, stability, and interactions. The synthesis and fungicidal activity of (4-methylene-5-oxo-tetrahydrofuran-3-yl)methyl benzoate derivatives reveal aspects of chemical reactivity and potential applications in fungicidal activity, providing a foundation for understanding the chemical behavior of similar compounds (Xu Xiao-hua, 2013).
Scientific Research Applications
Preparation and Characterisation of Metal Complexes
Preparation, Characterisation and Crystal Structure of Two Zinc(II) Benzoate Complexes with Pyridine-based Ligands This study focuses on the synthesis and characterization of zinc(II) benzoate complexes, incorporating ligands similar to the functional groups in the query compound. The complexes demonstrate intricate coordination geometries and potential implications for understanding metal-organic interactions in medicinal chemistry (Zeleňák, Sabo, Massa, & Llewellyn, 2004).
Antimicrobial and Antifungal Activities
New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity This research outlines the synthesis of compounds from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole, showing antimicrobial properties against a spectrum of bacteria and fungi. The structural similarities suggest potential antimicrobial applications for compounds with related backbones (Patel & Shaikh, 2010).
Synthesis Techniques and Chemical Interactions
Alpha-nitro ketone as an Electrophile and Nucleophile Synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran as Drosophila Nicotinic Receptor Probes
This paper details the synthesis of compounds utilizing alpha-nitro ketone intermediates, demonstrating a methodological approach that could be applied to the synthesis and study of the query compound and its interactions with biological receptors (Zhang, Tomizawa, & Casida, 2004).
Potential Anti-Cancer Agents
Synthesis and Evaluation of Novel Quinuclidinone Derivatives as Potential Anti-Proliferative Agents This research involves the synthesis of quinuclidinone derivatives and their evaluation as anti-cancer agents. Although the structure of the query compound is not directly related, the study highlights the potential of complex organic molecules in cancer treatment, suggesting a research avenue for related compounds (Soni, Sanghvi, Devkar, & Thakore, 2015).
properties
IUPAC Name |
methyl 2-[[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5/c1-24-18(23)13-4-2-3-5-15(13)21-16(22)11-8-14(19)17(20-9-11)26-12-6-7-25-10-12/h2-5,8-9,12H,6-7,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSHSCUICLEDTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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